molecular formula C9H14ClNO3 B2994046 (1-Carbonochloridoylpiperidin-4-yl)methyl acetate CAS No. 2287318-12-9

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate

Cat. No.: B2994046
CAS No.: 2287318-12-9
M. Wt: 219.67
InChI Key: OMYPRDSJAAVRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate is a chemical compound that features a piperidine ring substituted with a carbonochloridoyl group at the 1-position and a methyl acetate group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Carbonochloridoylpiperidin-4-yl)methyl acetate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the carbonochloridoyl and methyl acetate groups. One common method involves the acylation of piperidine with chloroformate derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The carbonochloridoyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the carbonochloridoyl group.

    Hydrolysis: Carboxylic acid and alcohol.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Carbonochloridoylpiperidin-4-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonochloridoyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Carbonochloridoylpiperidin-4-yl)methyl chloride
  • (1-Carbonochloridoylpiperidin-4-yl)methyl alcohol
  • (1-Carbonochloridoylpiperidin-4-yl)methyl ether

Uniqueness

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate is unique due to the presence of both the carbonochloridoyl and methyl acetate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1-carbonochloridoylpiperidin-4-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3/c1-7(12)14-6-8-2-4-11(5-3-8)9(10)13/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYPRDSJAAVRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCN(CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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